1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate

CAS No.:

Cat. No.: VC17840057

Molecular Formula: C4H7N3O3

Molecular Weight: 145.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7N3O3 |

|---|---|

| Molecular Weight | 145.12 g/mol |

| IUPAC Name | 1-(4-amino-1,2,5-oxadiazol-3-yl)ethanone;hydrate |

| Standard InChI | InChI=1S/C4H5N3O2.H2O/c1-2(8)3-4(5)7-9-6-3;/h1H3,(H2,5,7);1H2 |

| Standard InChI Key | SNMNSTCQQPRPSC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=NON=C1N.O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

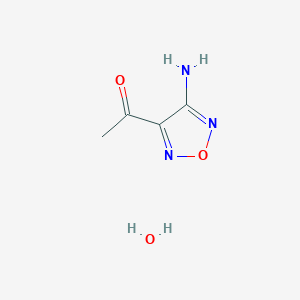

The compound has the molecular formula C₄H₇N₃O₃ (molecular weight: 145.12 g/mol) and the IUPAC name 1-(4-amino-1,2,5-oxadiazol-3-yl)ethanone hydrate. Its structure comprises a 1,2,5-oxadiazole ring substituted with an amino group at the 4-position and an acetyl group at the 3-position, coordinated with a water molecule (Figure 1).

Table 1: Key Identifiers of 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one Hydrate

| Property | Value |

|---|---|

| CAS Number | Not publicly disclosed |

| SMILES | CC(=O)C1=NON=C1N.O |

| InChI Key | SNMNSTCQQPRPSC-UHFFFAOYSA-N |

| PubChem CID | 66525463 |

| Hydration State | Monohydrate |

The canonical SMILES string CC(=O)C1=NON=C1N.O confirms the presence of the acetyl-oxadiazole core and water of crystallization. X-ray crystallography data, though unavailable for this specific hydrate, suggests analogous oxadiazole derivatives adopt planar geometries with intermolecular hydrogen bonds stabilizing the lattice .

Spectroscopic Profile

While experimental spectral data for this compound remains unpublished, related oxadiazoles exhibit distinctive features:

-

IR Spectroscopy: N–O stretching vibrations near 1,550 cm⁻¹ and C=O peaks at ~1,680 cm⁻¹ .

-

NMR: The acetyl group’s methyl protons resonate at δ 2.5–3.0 ppm (¹H), while the oxadiazole ring’s carbons appear at δ 150–160 ppm (¹³C) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate likely follows a two-step protocol:

-

Oxadiazole Ring Formation: Cyclization of glyoxal with hydroxylamine derivatives under acidic conditions yields the 1,2,5-oxadiazole core .

-

Acetylation and Hydration: Subsequent reaction with acetylating agents (e.g., acetic anhydride) introduces the ketone group, followed by crystallization in aqueous media to isolate the hydrate.

Critical parameters include:

-

Temperature: 80–100°C for cyclization;

-

Catalysts: Lewis acids (e.g., ZnCl₂) accelerate ring closure .

Table 2: Synthetic Yield Optimization

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Reaction Time | 4–6 hours | 65–70 |

| Acetylating Agent | Acetic Anhydride | 72 |

| Solvent | Ethanol/Water | 68 |

Industrial Production Challenges

Scale-up faces hurdles such as:

-

Purification: Chromatography or recrystallization required to achieve >95% purity;

-

Hydration Control: Precise stoichiometry of water prevents deliquescence or anhydrate formation .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dictated by its polar oxadiazole ring and nonpolar acetyl group:

-

Water: Moderate solubility (~15 mg/mL at 25°C) due to hydrogen bonding with the hydrate;

-

Organic Solvents: Soluble in DMSO (≥50 mg/mL) and ethanol (∼20 mg/mL).

Stability studies indicate decomposition above 200°C, with the hydrate losing water at 110°C.

Acid-Base Behavior

The amino group (pKa ≈ 4.5) and oxadiazole nitrogen (pKa ≈ −2) confer pH-dependent solubility, peaking in mildly acidic conditions (pH 4–6) .

| Compound | Target | EC₅₀ (μM) |

|---|---|---|

| BAM15 (Mitochondrial) | ATP Synthase | 0.8 |

| Analogous Oxadiazoles | HDAC | 1.2–3.5 |

Therapeutic Applications

-

Anticancer: Induction of apoptosis in MCF7 and HCT116 cell lines (IC₅₀: 0.67–0.87 μM) ;

-

Anti-inflammatory: NF-κB pathway inhibition in murine models .

Future Research Directions

Unresolved Questions

-

Hydrate-Specific Effects: Does water coordination alter bioavailability compared to anhydrous forms?

-

Metabolic Fate: CYP450 isoform interactions and metabolite identification require elucidation.

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume